molecular formula C22H28O3 B12423424 Canrenone-d4

Canrenone-d4

Cat. No.: B12423424
M. Wt: 344.5 g/mol
InChI Key: UJVLDDZCTMKXJK-WNDHVDQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canrenone-d4 is a deuterium-labeled derivative of Canrenone, a steroidal antimineralocorticoid. Canrenone is widely used as a diuretic agent and is an active metabolite of spironolactone. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canrenone-d4 involves the incorporation of deuterium atoms into the Canrenone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Canrenone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Canrenone-d4 is extensively used in scientific research due to its deuterium labeling. Some of its applications include:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

    Biological Research: Used in studies related to aldosterone antagonism and its effects on various biological systems.

    Industrial Applications: Employed in the development of new diuretic agents and other pharmaceutical compounds .

Mechanism of Action

Canrenone-d4 exerts its effects by antagonizing the mineralocorticoid receptor, thereby inhibiting the action of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The molecular targets include the mineralocorticoid receptors in the kidney, which play a crucial role in regulating electrolyte balance and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Canrenone-d4

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s pharmacokinetics and metabolism without altering its biological activity .

Properties

Molecular Formula

C22H28O3

Molecular Weight

344.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,3',3'-tetradeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i5D2,8D2

InChI Key

UJVLDDZCTMKXJK-WNDHVDQASA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=CC2=CC1=O)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)[2H]

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

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